molecular formula C15H20N2OS B11440508 2,11-dimethyl-3-propyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

2,11-dimethyl-3-propyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11440508
M. Wt: 276.4 g/mol
InChI Key: XNCQQQKPZUIPGC-UHFFFAOYSA-N
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Description

2,11-dimethyl-3-propyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxadiazocines, which are characterized by their fused ring systems containing oxygen, nitrogen, and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-dimethyl-3-propyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors containing oxygen and nitrogen atoms to form the benzoxadiazocine ring system.

    Introduction of the Thione Group: The thione group is introduced through a reaction with sulfur-containing reagents under controlled conditions.

    Alkylation: The final step involves the alkylation of the core structure to introduce the dimethyl and propyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the multi-step synthesis under optimized conditions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,11-dimethyl-3-propyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thione derivatives.

    Substitution: Various substituted benzoxadiazocine derivatives.

Scientific Research Applications

2,11-dimethyl-3-propyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,11-dimethyl-3-propyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione: Lacks the dimethyl and propyl groups.

    2,11-dimethyl-3-propyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-oxide: Contains an oxide group instead of a thione group.

Uniqueness

2,11-dimethyl-3-propyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is unique due to its specific structural features, including the presence of both dimethyl and propyl groups, as well as the thione group

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

9,13-dimethyl-10-propyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione

InChI

InChI=1S/C15H20N2OS/c1-4-9-17-14(19)16-13-10(2)15(17,3)18-12-8-6-5-7-11(12)13/h5-8,10,13H,4,9H2,1-3H3,(H,16,19)

InChI Key

XNCQQQKPZUIPGC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=S)NC2C(C1(OC3=CC=CC=C23)C)C

Origin of Product

United States

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